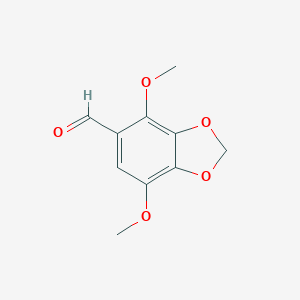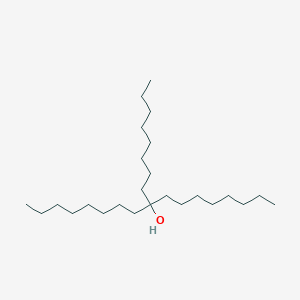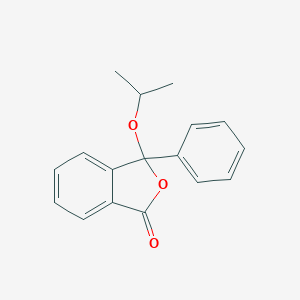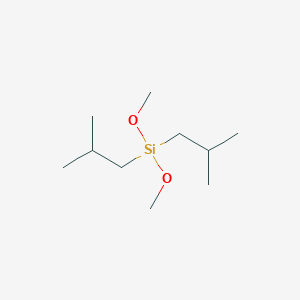
1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy-
Overview
Description
“1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy-” is an organic compound. It is a derivative of benzene and a heterocyclic compound containing the methylenedioxy functional group . It is also known as Piperonal .
Synthesis Analysis
The synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths based on natural polyalkoxyallylbenzene apiol has been developed . The majority of the syntheses of Qn coenzymes are based on the incorporation of hydrocarbon chains into an already prepared quinone, coenzyme Q0, by oxidative radical reactions . Aldehyde was obtained by the formylation of dihydroapiol, according to a previously developed procedure, in the presence of SnCl4 .Scientific Research Applications
Synthesis and Chemical Reactions : This compound has been used in the synthesis of various organic compounds. For instance, it can be involved in the preparation of dicarboxaldehydes and their reactions, contributing to structural elucidation in organic chemistry (Daliacker, Schieuter, & Schneider, 1986).
Antitumor Effects : A derivative of this compound, namely 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole, has shown promising antitumor effects against human colon cancer cells in vivo. This suggests potential applications in cancer research and treatment (Wei et al., 2012).
Organic Synthesis Methodology : It has been employed in developing organic synthesis methodologies, such as the conversion of difluoro-1,3-benzodioxole into various derivatives, showcasing its utility in the creation of complex organic molecules (Schlosser, Gorecka, & Castagnetti, 2003).
Free Radical Polymerization : In the field of materials science, a 1,3-benzodioxole derivative has been synthesized and demonstrated as an effective photoinitiator for free radical polymerization, indicating its potential in polymer chemistry and materials development (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Natural Compound Identification : The compound has been isolated from natural sources, such as the fruiting bodies of Antrodia camphorata, and characterized for its structure and potential bioactivity, indicating its relevance in natural products chemistry (Goodarzi et al., 2016).
Cytotoxicity Evaluation : Studies have evaluated the cytotoxicity of derivatives of 4,7-dimethoxy-1,3-benzodioxole against human colon cancer cells, providing insights into their potential therapeutic applications (Lien et al., 2011).
properties
IUPAC Name |
4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQYNBMPDQOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=O)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502499 | |
| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17055-09-3 | |
| Record name | Apiolealdehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17055-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 752391 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017055093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC752391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)








